4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of an amino group at the third position and a methoxyphenyl group at the second position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-Benzopyran-4-one and 4-methoxyaniline.
Condensation Reaction: The 4H-1-Benzopyran-4-one is reacted with 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This leads to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis pathways.
Pathways Involved: It modulates signaling pathways such as the protein kinase pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the amino and methoxyphenyl groups.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-3-(4-methoxyphenyl)-: A derivative with additional hydroxyl groups.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: A derivative with a hydroxyl group at the seventh position.
Uniqueness
4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- is unique due to the presence of both amino and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent.
Properties
CAS No. |
67139-35-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-amino-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)16-14(17)15(18)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3 |
InChI Key |
GEIUSRKEYBCFMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N |
Origin of Product |
United States |
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